molecular formula C11H16N2O2S B14622933 4-[(Ethylamino)methylidene]-5-[(methanesulfinyl)methyl]-2-methylpyridin-3(4H)-one CAS No. 59429-69-5

4-[(Ethylamino)methylidene]-5-[(methanesulfinyl)methyl]-2-methylpyridin-3(4H)-one

Cat. No.: B14622933
CAS No.: 59429-69-5
M. Wt: 240.32 g/mol
InChI Key: NURZSEKDJQLHSI-UHFFFAOYSA-N
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Description

4-[(Ethylamino)methylidene]-5-[(methanesulfinyl)methyl]-2-methylpyridin-3(4H)-one is a chemical compound with a complex structure that includes an ethylamino group, a methanesulfinyl group, and a methylpyridinone core

Preparation Methods

The synthesis of 4-[(Ethylamino)methylidene]-5-[(methanesulfinyl)methyl]-2-methylpyridin-3(4H)-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Pyridinone Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Ethylamino Group: This step may involve nucleophilic substitution reactions where an ethylamine is introduced to the core structure.

    Addition of the Methanesulfinyl Group: This can be done through sulfoxidation reactions where a methanesulfinyl group is added to the molecule.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-[(Ethylamino)methylidene]-5-[(methanesulfinyl)methyl]-2-methylpyridin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The methanesulfinyl group can be further oxidized to a sulfone.

    Reduction: The compound can be reduced to remove the methanesulfinyl group or to modify the pyridinone core.

    Substitution: The ethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-[(Ethylamino)methylidene]-5-[(methanesulfinyl)methyl]-2-methylpyridin-3(4H)-one involves its interaction with specific molecular targets. The ethylamino group may interact with enzymes or receptors, while the methanesulfinyl group can participate in redox reactions. The pyridinone core provides structural stability and may facilitate binding to target molecules.

Comparison with Similar Compounds

Similar compounds include:

    4-[(Methylamino)methylidene]-5-[(methanesulfinyl)methyl]-2-methylpyridin-3(4H)-one: This compound has a methylamino group instead of an ethylamino group.

    4-[(Ethylamino)methylidene]-5-[(methanesulfonyl)methyl]-2-methylpyridin-3(4H)-one: This compound has a methanesulfonyl group instead of a methanesulfinyl group.

Properties

CAS No.

59429-69-5

Molecular Formula

C11H16N2O2S

Molecular Weight

240.32 g/mol

IUPAC Name

4-(ethyliminomethyl)-2-methyl-5-(methylsulfinylmethyl)pyridin-3-ol

InChI

InChI=1S/C11H16N2O2S/c1-4-12-6-10-9(7-16(3)15)5-13-8(2)11(10)14/h5-6,14H,4,7H2,1-3H3

InChI Key

NURZSEKDJQLHSI-UHFFFAOYSA-N

Canonical SMILES

CCN=CC1=C(C(=NC=C1CS(=O)C)C)O

Origin of Product

United States

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